molecular formula C7H7NO2 B1417098 Cyclopropyl(1,3-oxazol-4-yl)methanone CAS No. 2091214-23-0

Cyclopropyl(1,3-oxazol-4-yl)methanone

Cat. No.: B1417098
CAS No.: 2091214-23-0
M. Wt: 137.14 g/mol
InChI Key: KJGZSCDRKONKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(1,3-oxazol-4-yl)methanone is a heterocyclic compound that features a cyclopropyl group attached to an oxazole ring

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(1,3-oxazol-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cyclopropyl(1,3-oxazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .

Biological Activity

Cyclopropyl(1,3-oxazol-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and comparative analysis with similar compounds, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a 1,3-oxazole ring. The oxazole ring is known for its ability to interact with various enzymes and receptors, modulating their activity. The cyclopropyl moiety enhances the compound's stability and binding affinity to its biological targets, making it a promising scaffold for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Modulation: The oxazole ring can inhibit or activate enzymes involved in various metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Interaction: The compound may bind to receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity: Preliminary studies have shown that derivatives of oxazole compounds can demonstrate significant cytotoxic effects against cancer cell lines. For instance, certain oxazole derivatives exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
CompoundCell LineIC50 (µM)
9aMCF-70.48
10aHCT-1160.78
Reference (Prodigiosin)MCF-71.93
  • Antimicrobial Properties: The compound has also been investigated for its antimicrobial activity, showing potential against various bacterial strains.

Comparative Analysis with Similar Compounds

This compound can be compared with other oxazole derivatives to highlight its unique properties:

Compound TypeKey FeaturesBiological Activity
IsoxazoleFive-membered ring with one oxygen and one nitrogen atomBroad range of biological activities
OxadiazoleContains two nitrogen atoms and one oxygen atomUsed in medicinal chemistry
Cyclopropyl DerivativeEnhanced stability and binding affinityPotential anticancer and antimicrobial effects

Study on Anticancer Activity

In a study focused on the anticancer properties of cyclopropyl-containing compounds, several derivatives were synthesized and screened for their cytotoxicity. Notably, compounds with the cyclopropyl group showed enhanced activity compared to their non-cyclopropyl counterparts. For example, a derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Study on Enzyme Inhibition

Another study investigated the inhibitory effects of this compound on carbonic anhydrase isoforms. The results indicated that certain derivatives displayed remarkable inhibitory potency at picomolar concentrations against CA II and CA IX isoforms, which are critical targets in cancer therapy .

Properties

IUPAC Name

cyclopropyl(1,3-oxazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7(5-1-2-5)6-3-10-4-8-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGZSCDRKONKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclopropyl(1,3-oxazol-4-yl)methanone
Cyclopropyl(1,3-oxazol-4-yl)methanone
Cyclopropyl(1,3-oxazol-4-yl)methanone
Cyclopropyl(1,3-oxazol-4-yl)methanone
Cyclopropyl(1,3-oxazol-4-yl)methanone
Cyclopropyl(1,3-oxazol-4-yl)methanone

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